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Compound of Interest

(R)-alpha-(4-biphenylmethyl)-
Compound Name:

proline-HCI
CAS No.: 1049728-81-5
Cat. No.: B2708943

Get Quote

Executive Summary
(R)-

-(4-biphenylmethyl)-proline-HCI (CAS: 1049728-81-5) is a high-value chiral non-proteinogenic
amino acid characterized by a quaternary stereocenter at the

-position (C2) of the pyrrolidine ring. Unlike standard proline, which restricts peptide backbone
flexibility via its cyclic structure, this

-substituted derivative imposes a "hyper-constraint” on the
(phi) and
(psi) torsion angles.[1]

This compound serves as a critical scaffold in medicinal chemistry for Peptidomimetics,
specifically designed to lock bioactive peptides into active conformations (e.g.,

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2708943#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7040156/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2708943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

-helices or

-turns) and to enhance proteolytic stability. It has gained prominence in research targeting
protein-protein interactions (PPIs), including neprilysin inhibition and, more recently, the
modulation of the SARS-CoV-2 Spike/ACE2 interface.

Chemical Identity & Properties

Property Detail

] (R)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic
Chemical Name
acid hydrochloride

1049728-81-5 (HCI salt); 959576-43-3 (Boc-

CAS Number

protected)
Molecular Formula
Molecular Weight 317.81 g/mol

(R)-configuration at the quaternary
Stereochemistry
-carbon

Physical State White to off-white crystalline powder

. Soluble in water, methanol, DMSO; sparingly
Solubility

soluble in non-polar solvents

Quaternary
Key Structural Feature
-carbon with a hydrophobic biphenyl anchor

Synthetic Development Routes

The synthesis of

-substituted prolines is chemically challenging due to the steric hindrance at the quaternary
center. Two primary methodologies are employed: Self-Regeneration of Stereocenters (SRS)
and Asymmetric Phase-Transfer Catalysis (PTC).

Route A: Self-Regeneration of Stereocenters (SRS) - The
"Seebach Method"
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This is the gold standard for generating enantiopure quaternary prolines. It utilizes a chiral
auxiliary derived from the amino acid itself to direct the incoming electrophile.

Protocol Logic:

o Acetalization: L-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone.
This "locks" the nitrogen and carboxylate, creating a rigid template.

e Enolization: Treatment with a strong base (LDA) generates a lithium enolate. The bulky tert-
butyl group directs the electrophile to the face opposite the auxiliary, ensuring high
diastereoselectivity.

» Alkylation: 4-(Bromomethyl)biphenyl is introduced. The steric control forces the biphenyl
group into the desired position.

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the free quaternary amino acid.

Route B: Catalytic Asymmetric Phase-Transfer
Alkylation

For scalable industrial applications, Maruoka catalysts (chiral quaternary ammonium salts) are
used to alkylate protected proline esters.

Protocol Logic:
e Substrate: N-protected proline ester (e.g., Boc-Pro-OBn).
e Catalyst: Chiral binaphthyl-derived ammonium salt.

o Condition: Biphasic system (Toluene/50% KOH). The catalyst shuttles the enolate across the
interface and blocks one face, allowing the biphenylmethyl halide to attack stereoselectively.

Visualization: SRS Synthetic Pathway

The following diagram illustrates the stereochemical control mechanism using the SRS method.
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Self-Regeneration of Stereocenters (SRS)

1
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Caption: The Seebach SRS pathway ensures retention of optical purity by using the proline
backbone to direct the incoming biphenyl group.

Mechanism of Action & Applications
Conformational "Hyper-Constraint"

Standard proline restricts the backbone dihedral angle

to approx. -60°.[1] The addition of the bulky biphenylmethyl group at the
-position creates a Quaternary Constraint.

o Effect: It severely restricts the

angle and locks the local peptide backbone into specific secondary structures (often
promoting

-helices or Type-I
-turns).

» Benefit: This pre-organizes the molecule into its "bioactive conformation,” reducing the
entropy penalty upon binding to a receptor.

Hydrophobic Anchoring

The biphenyl side chain is a privileged motif in drug discovery.

 Lipophilicity: Increases membrane permeability.
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o Target Interaction: The biphenyl group often occupies deep hydrophobic pockets in enzymes
(e.g., Neutral Endopeptidase, MMPS) or viral surface proteins.

Case Study: ACE2/Spike Protein Modulation

Recent computational and synthetic studies suggest that biphenyl-substituted prolines can
mimic the hydrophobic residues at the SARS-CoV-2 Spike/ACE2 interface. The rigid proline
scaffold positions the biphenyl group to disrupt the protein-protein interaction, acting as a
potential viral entry inhibitor.

(R)-alpha-(4-biphenylmethyl)-proline
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Caption: Dual mechanism of action: conformational locking via the quaternary center and
hydrophobic anchoring via the biphenyl group.

Quality Control & Analytical Protocols

To ensure the integrity of this compound for research use, the following analytical standards
must be met.
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Test Method Acceptance Criteria

HPLC (C18 Column,

Purity .
ACN/Water gradient)
) ] Chiral HPLC (Chiralpak AD-H
Chiral Purity or OD-H) ee (Enantiomeric Excess)
Consistent with structure;
_ -NMR (500 MHz, DMSO- _ , _
Identity integration of biphenyl protons
) (9H) vs proline ring.
Chloride content consistent
Counterion lon Chromatography / Titration with mono-HCI salt (
)
Residual Solvent GC-Headspace Toluene/THF < 500 ppm

Handling Protocol:

» Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The compound is
hygroscopic.

» Solubilization: Dissolve in DMSO for stock solutions. Avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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